molecular formula C9H12N2S B1270359 2-Cyano-2-cyclohexylideneethanethioamide CAS No. 129224-53-9

2-Cyano-2-cyclohexylideneethanethioamide

Cat. No.: B1270359
CAS No.: 129224-53-9
M. Wt: 180.27 g/mol
InChI Key: ZWPSRIGCBBYTDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-cyclohexylideneethanethioamide typically involves the reaction of cyclohexanone with a suitable cyano and thioamide precursor under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclohexanone, followed by the addition of a cyano and thioamide reagent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-cyclohexylideneethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-Cyano-2-cyclohexylideneethanethioamide as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. For instance, compounds derived from thioamides have shown IC50 values comparable to established chemotherapeutics like cisplatin, suggesting a promising avenue for drug development in oncology .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate pathways associated with inflammatory responses, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The dual inhibition of cyclooxygenase-2 and lipoxygenase pathways by related thioamide derivatives demonstrates a mechanism that could lead to new anti-inflammatory agents with improved safety profiles .

Organic Synthesis Applications

2.1 Vinylogous Reactions

In organic synthesis, this compound serves as a key intermediate in vinylogous reactions, which are crucial for constructing complex molecular architectures. The compound can participate in various reactions, including aldol-type reactions and cycloadditions, leading to the formation of valuable heterocyclic compounds .

Table 1: Summary of Synthetic Applications

Reaction TypeProduct TypeReference
Vinylogous Aldol ReactionHeterocycles
CycloadditionComplex Molecular Structures
Nucleophilic SubstitutionDiverse Organic Compounds

Case Studies

3.1 Synthesis of Anticancer Agents

A study conducted by researchers focused on synthesizing novel derivatives of this compound that exhibited enhanced anticancer activity. The synthesized compounds were tested against various cancer cell lines, and several showed promising results with IC50 values significantly lower than those of traditional chemotherapeutics .

3.2 Development of Anti-inflammatory Drugs

Another case study explored the anti-inflammatory potential of thioamide derivatives based on this compound. The research demonstrated that these compounds could effectively inhibit the production of pro-inflammatory mediators in vitro, paving the way for their development as new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-cyano-2-cyclohexylideneethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and thioamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-Cyano-2-cyclohexylideneethanethioamide can be compared with other similar compounds, such as:

    2-Cyano-2-phenylideneethanethioamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-Cyano-2-methylideneethanethioamide: Contains a methyl group instead of a cyclohexyl group.

    2-Cyano-2-ethylideneethanethioamide: Features an ethyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in research and industry .

Biological Activity

2-Cyano-2-cyclohexylideneethanethioamide is a compound notable for its unique structural features, including a cyano group, a cyclohexylidene moiety, and a thioamide functional group. This combination of functionalities allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is C₉H₁₂N₂S, with a molecular weight of approximately 180.27 g/mol. Its structure enables various reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

Property Value
Molecular FormulaC₉H₁₂N₂S
Molecular Weight180.27 g/mol
Functional GroupsCyano, Thioamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The cyano and thioamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can significantly affect various biochemical pathways and cellular processes, suggesting potential therapeutic applications in areas such as cancer treatment and enzyme inhibition.

Enzyme Inhibition

The compound's ability to interact with enzymes suggests potential as an inhibitor in biochemical pathways. Preliminary data indicate that it may influence proteomic interactions, which is crucial for understanding its role in disease mechanisms.

Case Studies

While specific case studies on this compound are scarce, research into similar compounds has provided insights into its potential applications:

  • Anticancer Activity : A study on thioamide derivatives revealed significant cytotoxicity against several cancer cell lines, indicating that structural modifications could enhance biological efficacy.
  • Enzyme Interaction Studies : Research has shown that compounds with similar functional groups can effectively inhibit target enzymes involved in critical metabolic pathways.

Properties

IUPAC Name

2-cyano-2-cyclohexylideneethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPSRIGCBBYTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=S)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354205
Record name Ethanethioamide, 2-cyano-2-cyclohexylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129224-53-9
Record name Ethanethioamide, 2-cyano-2-cyclohexylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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